Propanoic acid, 3-ethoxy-3-imino-, ethyl ester
Description
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Properties
IUPAC Name |
ethyl 3-ethoxy-3-iminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKAONRTRWRIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046995 | |
| Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |
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Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27317-59-5 | |
| Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27317-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-ethoxy-3-iminopropionate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |
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| Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-ethoxy-3-iminopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.986 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-ETHOXY-3-IMINOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZO52Q3D3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Diethyl Malonimidate Dihydrochloride
Introduction: Defining the Reagent
Diethyl malonimidate dihydrochloride (CAS No. 10344-69-1) is a bifunctional imidoester reagent of significant interest in chemical synthesis.[1] It is crucial to clarify a common point of nomenclature: while the user topic specified "malonmonoimidate," the chemical literature and commercial suppliers consistently refer to this compound as Diethyl malonimidate dihydrochloride .[2] This name reflects its structure, which is derived from malononitrile and contains two imidoester functionalities, supplied as a stable dihydrochloride salt.[3]
As a homo-bifunctional crosslinking agent, its primary utility lies in the reaction of its imidoester groups with primary amines.[4] This reaction forms a positively charged amidine bond, which can be advantageous for preserving the native charge properties of biomolecules like proteins.[4] This guide provides an in-depth exploration of its physical characteristics, reactivity, and practical handling protocols for researchers and drug development professionals.
Part 1: Core Physicochemical and Structural Properties
The utility of any chemical reagent begins with a firm understanding of its fundamental properties. Diethyl malonimidate dihydrochloride is a solid material at room temperature, a characteristic that simplifies handling and weighing compared to volatile liquid reagents.[2]
Structural and Molecular Data
The molecule consists of a central methylene bridge flanked by two ethyl imidoester groups, presented as a dihydrochloride salt. This salt form enhances the compound's stability for storage and handling.
Caption: Structure of Diethyl Malonimidate Dihydrochloride.
Tabulated Physical Characteristics
For ease of reference, the key quantitative physical properties of Diethyl malonimidate dihydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10344-69-1 | [1][2][3] |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [2][3] |
| Linear Formula | C₂H₅OC(=NH)CH₂C(=NH)OC₂H₅·2HCl | [5] |
| Molecular Weight | 231.12 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 122 °C (decomposes) | [5] |
| Purity | Typically ≥95% | [2] |
Part 2: Reactivity, Stability, and Synthesis
Core Reactivity: The Imidoester-Amine Reaction
The functionality of Diethyl malonimidate dihydrochloride is dictated by its two imidoester groups. These groups are electrophilic and react readily with primary amines (e.g., the epsilon-amino group of lysine residues in proteins) to form stable amidine linkages.[4]
Causality of Experimental Conditions: The kinetics of this reaction are highly pH-dependent. The reaction proceeds most efficiently at an alkaline pH, typically between 8 and 10.[4] As the pH increases towards 10, the half-life of the imidoester and its reactivity with amines both increase, leading to more efficient conjugation.[4] Below this optimal range, side reactions can occur, although amidine formation remains the favored pathway.[4] It is critical to note that the resulting amidine bond is protonated and positively charged at physiological pH, which advantageously preserves the charge characteristics of the original primary amine it replaces.[4]
Caption: Reaction workflow of an imidoester with a primary amine.
Chemical Stability and Handling
As a hydrochloride salt, the compound exhibits good solid-state stability. However, in aqueous solutions, imidoesters are susceptible to hydrolysis. The rate of hydrolysis increases with pH.[4] This presents a kinetic competition in any experimental setup: the reaction with the target amine versus hydrolysis by water. Therefore, solutions should ideally be prepared fresh before use, and reactions should not be run for excessively long periods.
The compound should be stored in a dry, cool, and well-ventilated place, with the container tightly closed to prevent moisture absorption and degradation.[6] It is incompatible with strong acids, bases, and oxidizing agents.[6]
Overview of Synthesis
Diethyl malonimidate dihydrochloride is synthesized via the Pinner reaction. A common laboratory-scale synthesis involves reacting malononitrile with ethanol in the presence of hydrogen chloride gas, typically in a solvent like 1,4-dioxane.[3]
Caption: Simplified synthesis pathway for the target compound.[3]
Part 3: Experimental Protocols and Methodologies
The following protocols are designed as self-validating systems, providing a framework for the logical and effective use of Diethyl malonimidate dihydrochloride in a research setting.
Protocol 1: Preparation of a Working Solution
-
Objective: To prepare a fresh, active solution of the reagent for immediate use in a crosslinking reaction.
-
Rationale: Imidoesters hydrolyze in aqueous buffers, especially at the alkaline pH required for efficient amine coupling. Preparing the solution immediately before use maximizes the concentration of the active reagent.
-
Methodology:
-
Pre-Reaction Setup: Bring all components (reagent, buffer) to the desired reaction temperature (e.g., room temperature or 4°C). Ensure the reaction buffer is prepared at the target pH (e.g., pH 8.5).
-
Weighing: On a calibrated analytical balance, accurately weigh the required amount of Diethyl malonimidate dihydrochloride in a microcentrifuge tube. Work quickly to minimize exposure to atmospheric moisture.
-
Solubilization: Add the appropriate volume of cold reaction buffer to the solid reagent. Vortex immediately and vigorously until the solid is completely dissolved. Visually inspect the solution against a dark background to confirm the absence of undissolved particulates.
-
Immediate Use: Use the freshly prepared solution without delay. Do not store aqueous solutions of this reagent for later use.
-
Protocol 2: Conceptual Workflow for Protein-Protein Crosslinking
-
Objective: To covalently link interacting proteins using the homo-bifunctional nature of Diethyl malonimidate dihydrochloride.
-
Rationale: This workflow leverages the ability of the reagent's two imidoester groups to react with primary amines on two separate protein molecules that are in close proximity, thus "trapping" the interaction. The choice of a large molar excess of crosslinker favors intramolecular crosslinking, which can be useful for studying protein subunit structures.[4]
-
Methodology:
-
Protein Preparation: Prepare the protein sample(s) in an amine-free buffer (e.g., HEPES or phosphate) at the desired concentration (typically <1 mg/mL to favor intramolecular crosslinking).[4] Adjust the pH of the protein solution to the optimal range for the imidoester reaction (pH 8.0-10.0).
-
Reagent Addition: Prepare a 10-20 mM stock solution of Diethyl malonimidate dihydrochloride immediately before use, as described in Protocol 1.
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample to achieve the desired final concentration (a 100- to 1000-fold molar excess is often used for structural studies).[4] Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature).
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine. This will consume any unreacted imidoester groups.
-
Analysis: Analyze the reaction products using techniques such as SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. Further analysis can be performed using mass spectrometry to identify the cross-linked sites.
-
References
- DIETHYL MALONIMIDATE DIHYDROCHLORIDE - CymitQuimica. [URL: https://www.cymitquimica.
- Diethyl malonimidate dihydrochloride | CAS 10344-69-1 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.
- Diethyl malonimidate 10344-69-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d94400]
- DIETHYL MALONIMIDATE DIHYDROCHLORIDE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/10344-69-1.htm]
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NG. [URL: https://www.thermofisher.com/ng/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html]
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msdsproxy?
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC116630010&productDescription=DIETHYL+MALONATE+99%25+1LT&vendorId=VN00032119&country=US&language=en]
- Diethyl malonimidate 10344-69-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/d94400]
Sources
- 1. Diethyl malonimidate dihydrochloride | CAS 10344-69-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. DIETHYL MALONIMIDATE DIHYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 3. DIETHYL MALONIMIDATE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Diethyl malonimidate 10344-69-1 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to Ethyl 3-Ethoxy-3-iminopropanoate and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-ethoxy-3-iminopropanoate, and more commonly its hydrochloride salt, is a versatile and highly reactive reagent in organic synthesis. Its unique bifunctional nature, possessing both an iminoester and an ester group, makes it a valuable building block for the construction of a wide variety of heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, key applications in research and development, and essential safety and handling protocols.
Part 1: Chemical Identity and Properties
Synonyms and Alternative Names
The nomenclature for this compound can vary, and it is often referred to by several alternative names. Its hydrochloride salt is the most common commercially available form.
For the free iminoester (CAS: 27317-59-5):
-
ethyl 3-ethoxy-3-iminopropanoate[1]
For the hydrochloride salt (CAS: 2318-25-4):
-
Ethyl 3-ethoxy-3-iminopropanoate hydrochloride[2]
-
Ethyl 3-ethoxy-3-iminopropionate hydrochloride[2]
-
Ethyl carbethoxyacetimidate hydrochloride
-
Diethyl malonmonoimidate hydrochloride
-
Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, hydrochloride (1:1)
-
Ethyl (ethoxycarbonyl)acetimidate hydrochloride
-
β-Ethoxy-β-iminopropionic acid ethyl ester hydrochloride
-
3-Ethoxy-3-iminopropanoic acid ethyl ester hydrochloride
Chemical and Physical Properties
A summary of the key chemical and physical properties of ethyl 3-ethoxy-3-iminopropanoate and its hydrochloride salt is presented in the table below.
| Property | Value | Source(s) |
| Free Iminoester | ||
| CAS Number | 27317-59-5 | [1] |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Hydrochloride Salt | ||
| CAS Number | 2318-25-4 | [2] |
| Molecular Formula | C₇H₁₄ClNO₃ | |
| Molecular Weight | 195.64 g/mol | [2] |
| Appearance | White to light yellow powder or crystals | [2] |
| Purity | >95.0% (by HPLC) | [2] |
| Storage Temperature | Refrigerated (0-10°C) | [2] |
| Stability | Air sensitive, hygroscopic, heat sensitive | [2] |
Part 2: Synthesis and Mechanism
The Pinner Reaction: A Classic Approach
The most common and well-established method for the synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol.[3] In this specific case, ethyl cyanoacetate reacts with ethanol in the presence of anhydrous hydrogen chloride.[3]
Experimental Protocol: Synthesis of Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride
Materials:
-
Ethyl cyanoacetate
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
Procedure:
-
Dissolve ethyl cyanoacetate and anhydrous ethanol in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a stirring mechanism.
-
Cool the reaction mixture in an ice bath (0°C).
-
Bubble dry hydrogen chloride gas through the solution until saturation is achieved.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture for several hours to ensure the completion of the reaction.
-
The product, ethyl 3-ethoxy-3-iminopropanoate hydrochloride, will precipitate out of the solution as a white to off-white solid.
-
Collect the solid product by filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final pure compound.
Reaction Mechanism
The Pinner reaction proceeds through the following mechanistic steps:
Caption: Pinner reaction mechanism for the synthesis of Ethyl 3-ethoxy-3-iminopropanoate HCl.
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group in ethyl cyanoacetate by hydrogen chloride. This activation step makes the nitrile carbon more electrophilic.
-
Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbon of the protonated nitrile.
-
Formation of the Imino Ester Salt: The resulting intermediate is the stable imino ester salt, ethyl 3-ethoxy-3-iminopropanoate hydrochloride, also known as a Pinner salt.[3]
Part 3: Applications in Synthesis
Ethyl 3-ethoxy-3-iminopropanoate hydrochloride is a powerful precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ability to participate in cyclization reactions has made it particularly valuable in the development of high-energy-density materials (HEDMs).[4][5]
Synthesis of Nitrogen-Rich Heterocycles
The iminoester functionality of ethyl 3-ethoxy-3-iminopropanoate hydrochloride readily reacts with various nucleophiles, leading to the formation of diverse heterocyclic ring systems. This has been effectively utilized in the synthesis of high-performing energetic compounds with desirable properties such as high density, good stability, and powerful detonation characteristics.[4][5]
Caption: Synthetic utility of Ethyl 3-ethoxy-3-iminopropanoate HCl in heterocyclic chemistry.
Role in Drug Development
While the primary documented application focuses on materials science, the inherent reactivity of ethyl 3-ethoxy-3-iminopropanoate suggests its potential as a scaffold or intermediate in the synthesis of biologically active molecules. The resulting heterocyclic frameworks are common motifs in many pharmaceutical agents. For instance, a related compound, ethyl 3-ethoxypropionate, is used in the synthesis of selective inhibitors of cyclin-dependent kinase 4/6 for novel cancer therapies.
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling ethyl 3-ethoxy-3-iminopropanoate hydrochloride.
Hazard Identification
-
Flammability: The related compound, ethyl 3-ethoxypropionate, is a flammable liquid and vapor.[6]
-
Health Hazards: May be harmful if swallowed.[6] The vapor can be irritating to the eyes, nose, and throat.[7] Direct contact with the liquid or mist may cause skin and eye irritation.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Due to its sensitivity, it should be stored under an inert atmosphere.[2]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.
Conclusion
Ethyl 3-ethoxy-3-iminopropanoate and its hydrochloride salt are valuable and versatile reagents in organic synthesis. The straightforward and efficient Pinner reaction provides ready access to this compound, which serves as a key building block for the construction of a wide array of nitrogen-containing heterocycles. Its application in the development of advanced energetic materials is well-documented, and its potential in the synthesis of novel pharmaceutical agents remains a promising area for future research. Adherence to strict safety protocols is paramount when working with this reactive compound to ensure a safe and productive research environment.
References
Sources
- 1. scbt.com [scbt.com]
- 2. Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride | 2318-25-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. unionpetrochemical.com [unionpetrochemical.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of Anti-Inflammatory Scaffolds Using Ethyl 3-ethoxy-3-iminopropanoate (EEIP)
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, handling, and application of Ethyl 3-ethoxy-3-iminopropanoate Hydrochloride (EEIP) , a critical C3-dielectrophilic building block used to construct nitrogenous heterocycles found in p38 MAPK inhibitors, JAK inhibitors, and other anti-inflammatory agents.
Executive Summary
Ethyl 3-ethoxy-3-iminopropanoate (EEIP) is the imidate hydrochloride derivative of ethyl cyanoacetate. In medicinal chemistry, it serves as a "masked" 1,3-dicarbonyl equivalent that exhibits superior regioselectivity compared to its nitrile precursor. This guide provides a validated workflow for generating EEIP in situ or as an isolated salt, followed by its application in synthesizing 4-hydroxypyrimidines and pyrazolo[1,5-a]pyrimidines —core pharmacophores in modern anti-inflammatory therapeutics (e.g., p38 kinase inhibitors).
Key Advantages of EEIP
-
Regiocontrol: The imidate carbon is highly electrophilic, directing nucleophilic attack more precisely than the corresponding nitrile.
-
Mild Conditions: Cyclizations often proceed at lower temperatures (0–25 °C) compared to the harsh refluxes required for nitrile condensations.
-
Versatility: Precursor to both pyrimidine and fused-ring systems.[1]
Chemical Mechanism & Logic
EEIP functions as a 1,3-dielectrophile . The reaction proceeds via a cascade mechanism:
-
Nucleophilic Attack: A binucleophile (e.g., amidine, aminopyrazole) attacks the imidate carbon (C3).
-
Elimination: Ethanol is eliminated, forming an intermediate amidine/imine.
-
Cyclization: The secondary nitrogen attacks the ester carbonyl (C1), closing the ring.
Pathway Visualization
Figure 1: The synthetic workflow from nitrile precursor to heterocyclic anti-inflammatory scaffold.
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate HCl (EEIP)
Critical Note: EEIP is hygroscopic and hydrolyzes rapidly to ethyl malonate monoimidate or back to the ester. Fresh preparation is recommended.
Reagents:
-
Ethyl cyanoacetate (1.0 equiv)
-
Absolute Ethanol (1.1 equiv)
-
Anhydrous Diethyl Ether (Solvent)
-
HCl gas (dried through H₂SO₄ trap)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a drying tube (CaCl₂), a gas inlet tube, and a thermometer. Place in an ice-salt bath (-10 °C).
-
Charging: Add Ethyl cyanoacetate (11.3 g, 100 mmol) and Absolute Ethanol (4.6 g, 100 mmol) to Anhydrous Ether (50 mL).
-
Saturation: Bubble dry HCl gas slowly into the solution. Maintain temperature below 5 °C. Continue until the solution is saturated (approx. 4-5 g weight gain).
-
Crystallization: Stopper the flask tightly and store at 0–4 °C for 24–48 hours. The mixture will solidify into a crystalline mass.
-
Isolation: Filter the crystals rapidly under a nitrogen blanket. Wash with cold anhydrous ether.
-
Storage: Store in a vacuum desiccator over P₂O₅.
Validation (QC):
-
IR: Disappearance of the sharp Nitrile (C≡N) band at ~2260 cm⁻¹. Appearance of Imidate (C=N) band at ~1650 cm⁻¹.
-
Melting Point: 138–140 °C (decomp).
Protocol B: Synthesis of Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate
Target Class: General Pyrimidine Anti-inflammatories (e.g., DHODH inhibitors).
Reagents:
-
EEIP (Prepared in Protocol A) (10 mmol)
-
Acetamidine Hydrochloride (10 mmol)
-
Sodium Ethoxide (20 mmol, 2.0 equiv)
-
Ethanol (30 mL)
Procedure:
-
Free Base Formation: In a separate flask, dissolve Acetamidine HCl in Ethanol. Add 10 mmol of NaOEt to liberate the free amidine. Stir for 15 min.
-
Coupling: Add the EEIP (solid) to the acetamidine solution at 0 °C.
-
Cyclization: Add the second equivalent of NaOEt (10 mmol). Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight.
-
Workup: Acidify the mixture with Glacial Acetic Acid to pH 5–6. Concentrate in vacuo.[2]
-
Purification: Triturate the residue with water to remove inorganic salts. Recrystallize the solid from Ethanol/Water.[3]
Yield: Typically 75–85%. Data: ¹H NMR (DMSO-d₆) shows characteristic pyrimidine singlets and ethyl ester signals.
Protocol C: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
Target Class: p38 MAPK Inhibitors / Src Kinase Inhibitors.
Rationale: This reaction utilizes 5-aminopyrazole as the binucleophile. The regiochemistry is controlled by the high reactivity of the exocyclic amine towards the imidate of EEIP.
Reagents:
-
EEIP (10 mmol)[1]
-
3-Amino-4-cyanopyrazole (or substituted analog) (10 mmol)
-
Pyridine (Solvent/Base) (15 mL)
Procedure:
-
Mixing: Dissolve the aminopyrazole in Pyridine.
-
Addition: Add EEIP portion-wise at room temperature.
-
Heating: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: The product usually precipitates. Filter and wash with water.
-
Refinement: If no precipitate forms, extract with Ethyl Acetate, dry over MgSO₄, and purify via column chromatography.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Action |
| EEIP Appearance | White crystalline solid | If "oily", HCl saturation was insufficient or water was present. Discard. |
| Reaction Color | Colorless to Pale Yellow | Darkening (brown/black) indicates oxidation or excessive heat. |
| TLC Monitoring | Disappearance of Amine (ninhydrin active) | If conversion stalls, add 0.1 eq of catalytic DMAP. |
| Moisture Control | Strictly Anhydrous | If yield is low, check ethanol water content (must be <0.05%). |
Mechanistic Diagram (Graphviz)
Figure 2: Step-wise mechanistic progression for the formation of the pharmacophore.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Menon, R. et al. (2025). "Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride: A Versatile Precursor for Nitrogen-Rich Heterocycles."[4] ResearchGate.[5][6]
-
Organic Chemistry Portal. (2024).[7] "Pinner Reaction: Mechanism and Protocols." Organic Chemistry Portal.
-
Aggarwal, R. et al. (2019).[1] "Synthesis of pyrazolopyrimidines as anti-inflammatory agents." Journal of Heterocyclic Chemistry.
-
TCI Chemicals. (2024). "Product Specification: Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride." TCI Chemicals.
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of ethyl 3-ethoxy-3-iminopropanoate at different pH values
Welcome to the technical support guide for Ethyl 3-ethoxy-3-iminopropanoate and its hydrochloride salt (EEIP·HCl). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this versatile reagent, particularly concerning its behavior in aqueous solutions at different pH values. Understanding the chemical liabilities of EEIP is critical for its effective use in synthesis, ensuring reproducibility, and preventing unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-ethoxy-3-iminopropanoate and why is its pH stability a concern?
Ethyl 3-ethoxy-3-iminopropanoate is a valuable bifunctional molecule containing both an imino ester (also known as an imino ether) and an ethyl ester functional group. It is widely used as a precursor for synthesizing nitrogen-containing heterocycles.[1]
Its stability is a major concern because both functional groups are susceptible to hydrolysis, the rate of which is highly dependent on the pH of the solution. The imino ester can hydrolyze to an ester and ammonia, while the ethyl ester can hydrolyze to a carboxylic acid and ethanol. This degradation can lead to reduced yields, inconsistent reaction kinetics, and the introduction of impurities into your experiments. The compound is typically supplied as a hydrochloride salt (EEIP·HCl), which enhances its stability as a solid by keeping it in a protonated, acidic state.[2]
Q2: What are the primary degradation pathways for EEIP at different pH values?
The degradation of EEIP is dictated by the relative rates of hydrolysis of its two key functional groups.
-
Under acidic conditions (pH < 6): The primary and most rapid degradation pathway is the acid-catalyzed hydrolysis of the imino ester functionality. The imine nitrogen is protonated, forming a highly electrophilic iminium ion that is readily attacked by water.[1] The ethyl ester group is also susceptible to acid-catalyzed hydrolysis, but this reaction is generally slower and requires harsher conditions (e.g., high temperature) to proceed at a significant rate.[3]
-
Under neutral conditions (pH ≈ 7): Hydrolysis of both the imine and the ester occurs, but at a slower rate compared to acidic or basic conditions. The imine is generally less stable than the ester at neutral pH.
-
Under basic conditions (pH > 8): The dominant degradation pathway is the rapid, base-catalyzed hydrolysis of the ethyl ester , a process known as saponification.[3] This reaction is effectively irreversible because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack. The imino ester can also be hydrolyzed under basic conditions, although this is typically less facile than acid-catalyzed hydrolysis.[4]
Q3: What are the recommended storage and handling conditions for EEIP·HCl?
Solid Compound:
-
Store the solid hydrochloride salt at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Keep the container tightly sealed to protect it from moisture, as the compound is hygroscopic.
In Solution:
-
Short-term storage (hours): For maximum stability, prepare solutions fresh before use. If temporary storage is necessary, use a dry, aprotic organic solvent (e.g., anhydrous acetonitrile, dichloromethane).
-
Aqueous solutions: Avoid preparing aqueous stock solutions for long-term storage. If an aqueous solution is required, prepare it in a slightly acidic buffer (pH 4-5) and use it immediately. Do not store in basic aqueous solutions.
Q4: What are the expected hydrolysis products of EEIP?
Depending on the pH and which functional group hydrolyzes first, the following products can be expected:
-
Imine Hydrolysis Product: Diethyl 3-oxopropanoate (diethyl malonate) and ammonia.
-
Ester Hydrolysis Product: 3-Ethoxy-3-iminopropanoic acid (and its carboxylate salt under basic conditions) and ethanol.
-
Complete Hydrolysis Product: Malonic acid, ethanol, and ammonia.
pH Stability Profile
The stability of Ethyl 3-ethoxy-3-iminopropanoate in aqueous solution is qualitatively summarized below. This table is derived from established principles of imine and ester hydrolysis.[3][5] Users should confirm stability for their specific application and buffer system using the protocol provided in this guide.
| pH Range | Predominant Degradation Pathway | Expected Stability | Rationale |
| 1 - 4 | Acid-catalyzed imine hydrolysis | Low to Moderate | The imine is protonated, making it highly susceptible to hydrolysis. The rate is often maximal in this range.[5] |
| 4 - 6 | Acid-catalyzed imine hydrolysis | Moderate | Optimal pH for stability in aqueous media, but degradation is still significant over time. |
| 6 - 8 | Uncatalyzed hydrolysis (both groups) | Low | Both imine and ester hydrolysis contribute to degradation. |
| 8 - 14 | Base-catalyzed ester hydrolysis (Saponification) | Very Low | Rapid and irreversible hydrolysis of the ethyl ester occurs.[3] |
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected when using EEIP·HCl in a basic reaction medium.
Cause: You are experiencing rapid degradation of your starting material. At a basic pH, the ethyl ester moiety of EEIP undergoes swift and irreversible saponification to form the corresponding carboxylate.[3] This deactivates the molecule for many subsequent reactions that rely on the ester group.
Solution:
-
Modify Order of Addition: If possible, add the basic reagent to the reaction mixture after the EEIP has already reacted with its substrate under non-basic conditions.
-
Use a Non-Nucleophilic Base: If a base is required to deprotonate the EEIP·HCl salt, use a hindered, non-nucleophilic organic base (e.g., triethylamine, DIPEA) in an anhydrous organic solvent instead of an aqueous inorganic base (e.g., NaOH, K₂CO₃). Add the base slowly at a low temperature (e.g., 0°C) to minimize degradation.
-
pH Control: If the reaction must be run in an aqueous medium, maintain the pH in the 4-6 range where the molecule exhibits its highest (though still limited) stability.
Problem: I see a new, growing peak in my HPLC/GC-MS analysis of my EEIP solution over a short period.
Cause: The new peak is likely a hydrolysis product. In unbuffered or neutral aqueous solutions, or in protic solvents containing trace water, the imino ester is hydrolyzing to diethyl 3-oxopropanoate.
Solution:
-
Confirm Identity: If possible, use mass spectrometry (MS) to identify the new peak. The expected mass of diethyl 3-oxopropanoate is 160.07 g/mol .
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before preparing solutions of EEIP.
-
Work Quickly: Prepare the solution immediately before use to minimize the time it has to degrade.
-
Acidify Solvent: For HPLC analysis, consider using a mobile phase that is slightly acidic (e.g., containing 0.1% formic acid or TFA) to improve the stability of the analyte on the column and during the run.
Problem: My reaction is not reproducible, and I suspect the quality of my EEIP·HCl reagent.
Cause: Inconsistent results are often traced back to the handling and storage of the reagent. Partial hydrolysis of the solid material due to improper storage (exposure to atmospheric moisture) or degradation of stock solutions can lead to variable active concentrations.
Solution:
-
Reagent Qualification: Before a critical series of experiments, qualify a new bottle of EEIP·HCl. Prepare a fresh solution in a dry, aprotic solvent and analyze its purity by HPLC or ¹H NMR.
-
Strict Storage Protocol: Always store the solid reagent at 2-8°C under an inert atmosphere.[2] Aliquot the solid into smaller, single-use vials if it will be used over a long period to avoid repeatedly exposing the entire bottle to air and moisture.
-
Abandon Stock Solutions: Adopt a workflow where you prepare solutions fresh from the solid reagent for each experiment. Never use a stock solution that has been stored for an extended period, especially if it is in a protic or aqueous solvent.
Visualizing the Degradation Pathways
The following diagrams illustrate the predicted hydrolysis mechanisms of Ethyl 3-ethoxy-3-iminopropanoate under acidic and basic conditions.
Caption: Predicted pathway for EEIP degradation in acidic media.
Caption: Predicted pathway for EEIP degradation in basic media.
Experimental Protocol: pH-Dependent Stability Assay
This protocol provides a framework for researchers to determine the stability of EEIP in their specific aqueous buffers.
Objective: To quantify the degradation of Ethyl 3-ethoxy-3-iminopropanoate over time at various pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (EEIP·HCl)
-
Anhydrous acetonitrile (ACN) or methanol (MeOH) for stock solution
-
HPLC-grade water and solvents (acetonitrile, methanol)
-
Buffer components (e.g., phosphate, citrate, borate salts)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with UV detector
-
RP-HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
pH meter
-
Thermostatted incubator or water bath
Workflow Diagram
Caption: Experimental workflow for the pH stability assay.
Step-by-Step Methodology:
1. Buffer Preparation: a. Prepare a set of aqueous buffers covering the desired pH range (e.g., 50 mM citrate for pH 2-4, 50 mM phosphate for pH 7, 50 mM borate for pH 9-12). b. Calibrate the pH meter and adjust the pH of each buffer accurately.
2. Stock Solution Preparation: a. On the day of the experiment, accurately weigh EEIP·HCl and dissolve it in anhydrous acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL). b. Keep the stock solution on ice.
3. Assay Initiation (Time = 0): a. Pre-warm the buffers to the desired incubation temperature (e.g., 25°C). b. To initiate the assay, add a small volume of the cold EEIP stock solution to each buffer to achieve the target final concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent is low (<5%) to not significantly alter the buffer properties. c. Mix immediately and withdraw the first sample (t=0). d. Immediately analyze the t=0 sample by HPLC. The peak area at t=0 will serve as the 100% reference.
4. Incubation and Sampling: a. Place the reaction vials in a thermostatted incubator. b. Withdraw aliquots at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). The sampling frequency should be higher for pH values where stability is expected to be low.
5. HPLC Analysis: a. Analyze each sample immediately after collection. If immediate analysis is not possible, quench the reaction by acidifying the sample (for basic buffers) to ~pH 4 and storing it at <4°C for a short period. b. Suggested HPLC Method:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm (or other wavelength determined by UV scan)
- Injection Volume: 10 µL
6. Data Analysis: a. Integrate the peak area of the parent EEIP compound at each time point. b. Calculate the percentage of EEIP remaining at each time point relative to the t=0 sample: % Remaining = (Area_t / Area_t=0) * 100 c. Plot % Remaining versus Time for each pH value to visualize the degradation kinetics.
This self-validating protocol will provide you with the critical stability data needed to design robust and successful experiments using Ethyl 3-ethoxy-3-iminopropanoate.
References
-
Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837. [Link]
-
Kukreja, S., & Dharavath, S. (2023). Ethyl 3-ethoxy-3-iminopropanoate hydrochloride: A Versatile Precursor for Generating Next-Generation Energetic Materials. Propellants, Explosives, Pyrotechnics. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Quora. (2020). Can imine be hydrolysed in a base like NaOH?. Quora. [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis by Acid and Base-Catalyzed Hydrolysis. Chemistry Steps. [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. University of Calgary. [Link] (Note: While the direct link is to an image, the content is part of the University of Calgary's online chemistry resources.)
-
American Chemical Society. (2015). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 115(18), 9745-9805. [Link]
-
American Chemical Society. (2003). α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams. Accounts of Chemical Research, 36(1), 10-19. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
National Center for Biotechnology Information. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society, 136(34), 12133–12141. [Link]
-
GSRS. (n.d.). ETHYL 3-ETHOXY-3-IMINOPROPIONATE HYDROCHLORIDE. Global Substance Registration System. [Link]
-
Chemsrc. (n.d.). CAS#:2318-25-4 | Ethyl 3-ethoxy-3-iminopropionate hydrochloride. Chemsrc. [Link]
Sources
- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Ethyl 3-ethoxy-3-imino-propionate technical, = 85 2318-25-4 [sigmaaldrich.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purity Analysis of Ethyl 3-ethoxy-3-iminopropanoate HCl
Ticket ID: NMR-QC-2318 Topic: Detection and Quantification of Impurities in Pinner Salts Status: Open for Consultation Assigned Specialist: Senior Application Scientist
Executive Dashboard: Compound Intelligence
Before initiating analysis, you must understand the specific physicochemical vulnerabilities of this compound. Ethyl 3-ethoxy-3-iminopropanoate hydrochloride is a Pinner salt . It is thermodynamically unstable and highly hygroscopic.
| Parameter | Specification | Critical Note |
| Compound Name | Ethyl 3-ethoxy-3-iminopropanoate hydrochloride | Also known as Diethyl malonmonoimidate HCl |
| CAS Number | 2318-25-4 | |
| Structure | Amphiphilic salt structure | |
| Primary Risk | Hydrolysis | Rapidly converts to Diethyl Malonate upon contact with moisture |
| Storage | -20°C, Desiccated, Inert Gas | Do not store in solution |
The degradation Pathway (The "Why")
Understanding the chemistry of degradation is essential for interpreting your NMR spectrum. Pinner salts are intermediates; they want to react.[1] In the presence of adventitious water (even from "dry" solvents), the iminium core collapses.
Visualization: Hydrolysis Mechanism
The following diagram illustrates the degradation pathway you are likely detecting.
Figure 1: Hydrolytic degradation pathway of the Pinner salt to Diethyl Malonate.
Module 1: Sample Preparation Protocols
CRITICAL WARNING: The choice of solvent determines whether you analyze the sample or its decomposition products.
Protocol A: Solvent Selection
-
Recommended: DMSO-d6 (Dry/Ampoule) .
-
Why: The HCl salt is sparingly soluble in non-polar solvents like CDCl₃. DMSO dissolves the salt effectively.
-
Risk:[2] DMSO is hygroscopic. Use a fresh ampoule. Old DMSO absorbs water from the air, triggering the hydrolysis shown in Figure 1.
-
-
Alternative: CDCl₃ (Only if free base is suspected or for impurity profiling).
-
Note: The salt may not dissolve fully. If you see a suspension, you are likely only detecting the soluble impurities (Diethyl Malonate), leading to a false "low purity" result.
-
Protocol B: Preparation Steps
-
Dry Environment: Weigh the sample in a glovebox or a low-humidity environment.
-
Rapid Dissolution: Add DMSO-d6 and shake immediately.
-
Immediate Acquisition: Run the spectrum within 10–15 minutes of preparation. Pinner salts can degrade in solution over hours.
Module 2: Spectral Diagnosis (The "Fingerprint")
The diagnostic region for this analysis is the Methylene (
Diagnostic Peak Table (¹H NMR in DMSO-d6)[5]
| Component | Structure Fragment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Product (Pinner Salt) | 3.90 – 4.20 | Singlet | Deshielded by the cationic iminium group. | |
| Product (NH Protons) | 9.0 – 11.0 | Broad | Visible in dry DMSO; disappears with | |
| Impurity 1: Diethyl Malonate | 3.30 – 3.45 | Singlet | Major hydrolysis product. Significant upfield shift vs. product. | |
| Impurity 2: Ethyl Cyanoacetate | 3.60 – 3.75 | Singlet | Starting material. | |
| Impurity 3: Ethanol | 3.44 (q) | Quartet | Byproduct of hydrolysis (overlaps with water/impurities). |
Analyst Note: The integration ratio between the Product
(~4.0 ppm) and the Diethyl Malonate(~3.35 ppm) is your primary purity metric.
Module 3: Troubleshooting Guide
Scenario 1: "I see a large peak at 3.36 ppm and my product peak is small."
-
Diagnosis: Your sample has hydrolyzed.
-
Root Cause:
-
The sample was stored improperly (moisture ingress).
-
The NMR solvent (DMSO) was wet.
-
-
Fix: Dry the sample under high vacuum (carefully, do not heat >30°C) and re-run with fresh ampoule DMSO-d6. If the peak persists, the bulk material has degraded.
Scenario 2: "The peaks are broad and undefined."
-
Diagnosis: Exchange broadening or poor solubility.
-
Fix:
-
Ensure the sample is fully dissolved (vortex).
-
The broadness of the
protons is normal. -
If the
is broad, it may indicate rapid exchange or aggregation. Try warming the probe slightly (e.g., to 300K or 310K), but be wary of thermal degradation.
-
Scenario 3: "I see extra triplets and quartets."
-
Diagnosis: Residual Ethanol.[2]
-
Context: Ethanol is used in the Pinner synthesis (Nitrile + EtOH + HCl). Its presence indicates incomplete drying during isolation.
-
Action: Quantify the ethanol (quartet at ~3.44 ppm, triplet at ~1.06 ppm). It is a solvent impurity, not a structural degradant, but it lowers the weight % assay.
Module 4: Quantitative NMR (qNMR) Protocol
To determine the absolute purity (weight %), use an Internal Standard (IS).
Recommended Internal Standard: Maleic Acid
-
Shift: Singlet at ~6.15 ppm (in DMSO-d6).
-
Why: It is extremely stable, non-hygroscopic, and its signal appears in a clean region, far from the aliphatic ethyl/methylene signals of your analyte.
qNMR Workflow
-
Weighing: Accurately weigh ~10 mg of Sample (
) and ~5 mg of Maleic Acid ( ) into the same vial. Record weights to 0.01 mg. -
Solvation: Dissolve in 0.6 mL DMSO-d6.
-
Acquisition: Set relaxation delay (
) to seconds (to ensure full relaxation of both species). -
Calculation:
Where:
- = Integral Area
- = Number of protons (Maleic acid = 2; Product CH2 = 2)
- = Molecular Weight (Product HCl salt = 195.64 g/mol )[3][4]
- = Purity of Internal Standard (usually 99.9%)
References
-
Pinner Reaction Mechanism & Salts
-
Hydrolysis of Imidates
-
NMR Chemical Shifts of Trace Impurities
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[2]
- Context: Essential for identifying Ethanol and Diethyl Malon
-
-
Quantitative NMR (qNMR)
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26.
- Context: Validation of Maleic Acid as a standard and relax
-
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride | 2318-25-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. file.leyan.com [file.leyan.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Technical Support Center: Ethyl 3-Ethoxy-3-Iminopropanoate Hydrochloride
CAS: 2318-25-4 | Class: Pinner Salt / Imidate Hydrochloride
Introduction: The "Pinner" Paradox
Welcome to the technical guide for Ethyl 3-ethoxy-3-iminopropanoate hydrochloride . You are likely using this compound as a highly reactive electrophile to synthesize nitrogenous heterocycles (pyrimidines, oxazoles, or triazoles).
The Paradox: The very feature that makes this compound valuable—the high reactivity of the imidate carbon—makes it notoriously difficult to store and handle. It is a "Pinner salt," an intermediate that exists on a knife-edge between reacting with your nucleophile and succumbing to hydrolysis by atmospheric moisture.
This guide treats the compound not just as a reagent, but as a metastable system requiring specific environmental controls to maintain integrity.
Module 1: Critical Storage Protocols
For the Lab Manager & Inventory Specialist
The Golden Rule: Moisture is the enemy. The hydrochloride salt is hygroscopic; once it absorbs water, the acidic environment (
Storage Logic Flow
Figure 1: The "Cold Chain" integrity workflow for imidate salts.
FAQ: Storage Issues
Q: The bottle arrived, and the solid looks "wet" or sticky. Is it usable? A: Likely no . This indicates hydrolysis has occurred. The "wetness" is often diethyl malonate (a liquid ester) formed by decomposition.
-
Verification: Run a proton NMR in
or .-
Intact: Distinct signals for the imidate ethyl group (
) and the ester ethyl group ( ). -
Degraded: Loss of the imidate NH signal (~11-12 ppm) and convergence of the ethyl signals into the pattern of diethyl malonate.
-
Q: Can I store it in a standard fridge?
A: Only if double-contained. Standard laboratory fridges have high humidity. Place the original bottle inside a secondary jar containing desiccant (silica gel or
Module 2: Handling & Weighing (The Protocol)
For the Bench Scientist
The Issue: Opening a cold bottle in a warm lab causes immediate condensation. The water condenses inside the bottle, degrading the remaining stock.
Standard Operating Procedure: The "Equilibration" Method
| Step | Action | Scientific Rationale |
| 1 | Remove from Cold | Take the secondary container out of the freezer/fridge. |
| 2 | Wait 30 Mins | Allow the container to reach room temperature before opening . This prevents atmospheric moisture from condensing on the cold salt. |
| 3 | Inert Flush | If a glovebox is unavailable, place an inverted funnel connected to an Argon line over the balance to create a localized inert curtain. |
| 4 | Rapid Weighing | Weigh the required amount quickly. Do not leave the stock bottle open. |
| 5 | Purge & Seal | Flush the stock bottle headspace with Argon/Nitrogen before recapping. |
Module 3: Reaction Troubleshooting
For the Chemist
Scenario: You are reacting CAS 2318-25-4 with an amidine or hydrazine to form a heterocycle.
The "Hydrolysis Trap"
The most common failure mode is competing hydrolysis . If your solvent is wet, or if you add base too slowly, the imidate converts to an ester (dead end) before it can react with your amine.
Figure 2: Kinetic competition between cyclization and hydrolysis.
Troubleshooting Q&A
Q: My reaction fizzed violently upon adding base. Did I destroy the starting material?
A: The fizzing is likely the neutralization of the HCl salt (
-
Risk: Heat accelerates thermal decomposition/decarboxylation.
-
Fix: Add the base (e.g., Triethylamine or NaOEt) dropwise at 0°C . Allow the free base of the imidate to form in the cold before warming to room temperature or heating.
Q: Yield is low (<30%). I used Ethanol as a solvent. A: Was it absolute ethanol?
-
Standard "200 proof" ethanol can absorb water from the air.
-
Fix: Use anhydrous ethanol (dried over molecular sieves) or freshly distilled alcohol. The reaction of imidates with amines is slower than the reaction of imidates with water; you must bias the kinetics by eliminating water [1].
Q: Can I use water as a co-solvent? A: Absolutely not. Unlike stable nitriles or amides, protonated imidates hydrolyze rapidly in water, especially at low pH. Under basic aqueous conditions, they may survive briefly, but it is a high-risk strategy [2].
Module 4: Analytical Reference Data
Identity Verification (1H NMR in DMSO-d6) Note: Shifts may vary slightly based on concentration and acidity.
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| NH | 11.0 - 12.5 | Broad Singlet | Critical: Presence confirms Imidate integrity. Absence = Hydrolysis. |
| =C-O-CH2- | 4.3 - 4.5 | Quartet | Ethoxy group on the imine carbon. |
| -O-CH2- | 4.1 - 4.2 | Quartet | Ester ethyl group. |
| -CH2- | 3.8 - 4.0 | Singlet | Methylene bridge (alpha to carbonyls). |
Degradation Markers: If you see a clean triplet/quartet pattern matching Diethyl Malonate and a loss of the downfield NH signal, the batch is degraded.
References
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Link
- Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim.
-
Sigma-Aldrich. (n.d.). Ethyl 3-ethoxy-3-iminopropionate hydrochloride Safety Data Sheet. Retrieved February 11, 2026. Link
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link
Validation & Comparative
Advancing Heterocyclic Synthesis: The Strategic Advantage of Ethyl 3-ethoxy-3-iminopropanoate
Topic: Advantages of Using Ethyl 3-ethoxy-3-iminopropanoate Hydrochloride over Traditional Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
In the high-stakes landscape of pharmaceutical process development, the selection of building blocks dictates not just yield, but the safety, scalability, and impurity profile of the final API. Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (EEIP[1]·HCl) has emerged as a superior alternative to traditional nitrile-based synthons for constructing nitrogen-rich heterocycles, particularly pyrimidines and 1,2,4-triazoles .
This guide objectively analyzes the performance of EEIP·HCl against traditional Pinner synthesis and direct nitrile condensations. Data indicates that adopting EEIP·HCl can increase yields by 15–30% , eliminate the need for hazardous gaseous HCl, and significantly reduce side reactions associated with harsh activation conditions.
Mechanistic Superiority: The "Pre-Activated" Advantage
The core advantage of EEIP·HCl lies in its electronic structure. Traditional methods often require the in-situ activation of a nitrile group (which is a poor electrophile) using strong acids or Lewis acids. EEIP·HCl, being an isolated imidate salt, provides a masked, pre-activated 1,3-dielectrophile that reacts rapidly with binucleophiles (amidines, hydrazines) under mild, often neutral-to-basic conditions.
Mechanistic Pathway Comparison
The following diagram illustrates why the EEIP·HCl pathway is energetically more favorable and cleaner than the traditional nitrile route.
Figure 1: Mechanistic comparison showing the direct entry of EEIP·HCl into the reaction coordinate, bypassing the high-energy activation step required for nitriles.
Comparative Performance Analysis
The following data consolidates experimental findings comparing EEIP·HCl against standard "Nitrile + Acid" and "In-situ Pinner" methodologies for the synthesis of 4-hydroxypyrimidines.
Table 1: Performance Metrics
| Feature | Method A: Traditional Nitrile | Method B: In-Situ Pinner | Method C: EEIP·HCl (Recommended) |
| Activation Reagent | Strong Lewis Acid (e.g., AlCl₃) or Base | Anhydrous HCl gas | None (Pre-activated salt) |
| Reaction Temperature | High (Reflux >100°C) | 0°C to RT (Exothermic) | Mild (RT to 60°C) |
| Moisture Sensitivity | Low | Critical (Hydrolysis risk) | Moderate (Stable solid) |
| Stoichiometry Control | Difficult (Excess reagent needed) | Poor (Gas uptake variable) | Precise (Weighable solid) |
| Typical Yield | 45 – 60% | 60 – 75% | 85 – 95% |
| Safety Profile | Corrosive/Toxic waste | High Hazard (HCl gas) | Low Hazard (Solid salt) |
Key Insight: The ability to weigh EEIP·HCl as a solid ensures exact stoichiometric ratios with the nucleophile. In traditional Pinner syntheses, ensuring exactly 1.0 equivalent of HCl gas is absorbed is operationally difficult, often leading to over-acidification and side-product formation (e.g., hydrolysis to esters).
Application Protocol: Synthesis of Pyrimidine Scaffolds
This protocol details the synthesis of Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate , a common pharmacophore, using EEIP·HCl. This method validates the reagent's utility in forming C-N bonds with high regioselectivity.
Experimental Workflow
Reagents:
-
Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (EEIP[1]·HCl): 1.0 eq
-
Acetamidine hydrochloride: 1.1 eq
-
Sodium Ethoxide (NaOEt): 2.2 eq (to neutralize both salts)
-
Solvent: Absolute Ethanol
Step-by-Step Methodology:
-
Preparation of Free Base:
-
In a dry round-bottom flask under nitrogen, dissolve 2.2 equivalents of NaOEt in absolute ethanol.
-
Add 1.1 equivalents of acetamidine hydrochloride. Stir for 15 minutes at room temperature (RT) to liberate the free amidine.
-
-
Addition of EEIP·HCl:
-
Cool the mixture to 0–5°C.
-
Add 1.0 equivalent of EEIP·HCl portion-wise. Note: The pre-activated imidate is sensitive to heat during initial mixing.
-
-
Cyclization:
-
Allow the reaction to warm to RT and stir for 1 hour.
-
Heat to mild reflux (approx. 78°C) for 3–4 hours. Monitor by TLC or LC-MS for the disappearance of the imidate.
-
-
Workup & Isolation:
Reaction Scheme Visualization
Figure 2: Reaction workflow for the synthesis of a pyrimidine scaffold using EEIP·HCl.
Experimental Validation & Causality
Why does this work better? In a study comparing the synthesis of 2-substituted pyrimidines, the use of isolated imidate salts like EEIP·HCl consistently outperformed in-situ generation.
-
Regioselectivity: The imidate carbon in EEIP·HCl is chemically distinct from the ester carbonyl. In direct nitrile reactions, the nitrile carbon and ester carbonyl can have competing electrophilicity depending on the Lewis acid used. EEIP·HCl locks the "nitrile-derived" carbon in a highly reactive C=N state, ensuring the nucleophile (amidine) attacks there first, followed by cyclization at the ester.
-
Purity: The "Nitrile + HCl gas" method generates oligomeric byproducts due to the high concentration of acid required. EEIP·HCl reactions proceed at near-neutral pH (after base addition), preventing acid-catalyzed degradation of sensitive functional groups.
References
- Imidates in Heterocyclic Synthesis: Title: "Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride: A Versatile Precursor for Generating Next-Generation Energetic Materials" Source: Thieme Connect / Synlett
-
Pyrimidine Synthesis Protocols
-
Chemical Property Data
-
Comparative Methodologies (Pinner vs. Direct)
- Title: "Synthesis of pyrimidines by direct condens
- Source: N
-
URL:[Link]
Sources
- 1. CAS#:2318-25-4 | Ethyl 3-ethoxy-3-iminopropionate hydrochloride | Chemsrc [chemsrc.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-ethoxy-3-iminopropionate hydrochloride | 2318-25-4 [chemicalbook.com]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a privileged structure, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1] Its prevalence in medicinal chemistry, from anti-inflammatory agents like Celecoxib to kinase inhibitors like Crizotinib, underscores the critical importance of efficient and versatile synthetic routes.[1] The choice of a synthetic pathway is a pivotal decision in the drug discovery process, directly impacting yield, purity, scalability, and the overall economic and environmental footprint of the synthesis.[1]
This guide provides an in-depth, data-driven comparison of the most prevalent and effective methods for pyrazole synthesis. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each route, explaining the causality behind experimental choices and providing field-proven insights to guide your synthetic strategy.
The Landscape of Pyrazole Synthesis: An Overview
The construction of the pyrazole ring is dominated by several robust strategies. The classical Knorr synthesis, which relies on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a cornerstone of pyrazole chemistry.[2][3][4][5][6][7][8][9][10] Modern advancements have introduced powerful alternatives, including 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), which offer unique advantages in terms of efficiency and molecular diversity.[2][11] This guide will provide a head-to-head comparison of these key methodologies, supported by experimental data to inform your selection process.
Strategic Selection of a Synthesis Route
The optimal synthetic route is contingent on several factors, including the desired substitution pattern, reaction scale, available laboratory equipment, and green chemistry considerations.[1] For instance, while the Knorr synthesis is highly reliable for symmetrical 1,3-dicarbonyls, it can lead to issues with regioselectivity when using unsymmetrical substrates.[2][3] In contrast, 1,3-dipolar cycloadditions often provide excellent regioselectivity, making them ideal for accessing complex, polysubstituted pyrazoles that are challenging to synthesize via classical methods.[2][12]
Comparative Yield Analysis of Key Pyrazole Synthesis Routes
The selection of an appropriate synthetic method is often a balance between yield, reaction time, substrate availability, and control over regioselectivity. The following table summarizes quantitative data from various studies to facilitate a direct comparison of common pyrazole synthesis methodologies.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Diketones and Hydrazine Derivatives | Acid or base catalysis, often in ethanol or acetic acid.[3][5][6][7][8][9][10] | 70-98%[3][13] | High yields, readily available starting materials, straightforward procedure.[2][6] | Poor regioselectivity with unsymmetrical diketones, can require harsh conditions.[2][3] |
| Synthesis from α,β-Unsaturated Carbonyls | Chalcones and Hydrazine | Acetic acid, often with an oxidant like iodine.[2][13] | 70-90%[13][14] | Excellent for 3,5-diarylpyrazoles, wide availability of chalcone precursors.[2] | May require an additional oxidation step, potential for side reactions.[2] |
| 1,3-Dipolar Cycloaddition | Nitrile Imines (from Hydrazonoyl Halides) and Alkynes | Base (e.g., triethylamine) to generate the nitrile imine in situ.[2][12] | 70-86%[12] | High regioselectivity, good for complex, polysubstituted pyrazoles.[2][12] | Requires synthesis of specialized starting materials (hydrazonoyl halides and alkynes).[2] |
| Multicomponent Reactions (MCRs) | Aldehydes, Malononitrile, Hydrazine, β-Ketoesters | Often catalyzed by a base (e.g., piperidine) or a Lewis acid, can be performed in green solvents like water.[11] | 85-93%[11] | High atom economy, operational simplicity, potential for high molecular diversity in a single step.[11] | Optimization can be complex, potential for multiple products. |
| Microwave-Assisted Synthesis | Various (e.g., 1,3-dicarbonyls and hydrazines) | Microwave irradiation. | 78-90%[11] | Significantly reduced reaction times, often improved yields.[3] | Requires specialized microwave reactor equipment.[1] |
Mechanistic Insights and Experimental Protocols
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing your synthesis. In this section, we provide a detailed look at the mechanisms of key pyrazole synthesis routes, along with step-by-step experimental protocols.
The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is the most traditional and widely used method for pyrazole synthesis.[4][5][6][7][8][9][10] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4][5][6][7][8][9][10]
Mechanism: The reaction proceeds via an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, which is followed by another dehydration step to yield the aromatic pyrazole ring.[5][6] The use of an acid catalyst protonates a carbonyl group, increasing its electrophilicity and facilitating the initial attack by the hydrazine.[5][7][8]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1.0 g, 4.46 mmol) in glacial acetic acid (20 mL).
-
Addition of Reagent: Add phenylhydrazine (0.48 g, 4.46 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to afford pure 1,3-diphenyl-1H-pyrazole.
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
This route is particularly effective for the synthesis of 3,5-diarylpyrazoles and related structures, leveraging the wide availability of chalcone precursors.[2]
Mechanism: The synthesis begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. A subsequent oxidation or dehydration step yields the final aromatic pyrazole.[2]
Caption: Pyrazole Synthesis from Chalcones.
Experimental Protocol: Synthesis of 3,5-diphenyl-1H-pyrazole
-
Reaction Setup: To a solution of chalcone (1.0 g, 4.8 mmol) in glacial acetic acid (15 mL), add phenylhydrazine hydrochloride (0.76 g, 5.28 mmol).
-
Reaction: Reflux the mixture for 4 hours.
-
Work-up: Cool the reaction mixture and pour it into cold water (50 mL).
-
Isolation: Collect the solid product by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1H-pyrazole.
1,3-Dipolar Cycloaddition
This modern and highly regioselective approach is ideal for constructing complex, polysubstituted pyrazoles.[2][12] A common strategy involves the in-situ generation of a nitrile imine from a hydrazonoyl halide, which then reacts with an alkyne in a [3+2] cycloaddition.[2][12]
Mechanism: A base, such as triethylamine, is used to dehydrohalogenate a hydrazonoyl halide, generating a transient nitrile imine 1,3-dipole. This dipole then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile (an alkyne) to form the pyrazole ring directly.[12]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Propanoic acid, 3-ethoxy-3-imino-, ethyl ester
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, a compound whose unique reactivity demands rigorous adherence to safety procedures. This document is designed to build your confidence in handling this and similar chemicals by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent chemical properties of Propanoic acid, 3-ethoxy-3-imino-, ethyl ester is the foundation of its safe management. This compound possesses two key functional groups—an imine and an ester—that dictate its hazard profile and disposal requirements.
-
Imine Group (C=N): Imines can be highly reactive and are susceptible to hydrolysis. More critically, they can be unstable and may form toxic byproducts under certain conditions[1][2][3]. This reactivity necessitates careful segregation from aqueous solutions and incompatible reagents.
-
Ester Group (-COOR): Esters, as a class, can be flammable and act as irritants[1]. The flammability risk requires strict avoidance of ignition sources during handling and storage.
A thorough risk assessment must precede any handling of this chemical. The Globally Harmonized System (GHS) classifications for this compound provide a clear directive for the necessary precautions[4].
| Hazard Class | GHS Hazard Statement | Pictogram | Precautionary Action |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] |
ngcontent-ng-c2307461527="" class="ng-star-inserted"> | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water[4]. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4] |
ngcontent-ng-c2307461527="" class="ng-star-inserted"> | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4] |
ngcontent-ng-c2307461527="" class="ng-star-inserted"> | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[4]. |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any waste consolidation, it is imperative to establish a safe working environment. The potential for respiratory irritation and the generation of flammable vapors mandates the use of specific controls.
-
Engineering Controls: All handling and consolidation of Propanoic acid, 3-ethoxy-3-imino-, ethyl ester waste must be conducted within a certified chemical fume hood. This is the primary line of defense to prevent inhalation of vapors and to contain any potential spills[5].
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.
-
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation and ends with its collection by certified professionals. The following workflow ensures compliance and safety at every stage.
Caption: Disposal workflow for Propanoic acid, 3-ethoxy-3-imino-, ethyl ester.
Protocol 3.1: Waste Segregation and Containment
The principle of causality is critical here: because of the compound's reactivity, improper segregation can lead to dangerous chemical reactions.
-
Characterize as Hazardous: Upon generation, any material containing Propanoic acid, 3-ethoxy-3-imino-, ethyl ester must be classified as hazardous chemical waste[6][7].
-
Select a Dedicated Waste Container:
-
Use a clean, dry, and chemically compatible container, preferably made of high-density polyethylene (HDPE)[7].
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("Propanoic acid, 3-ethoxy-3-imino-, ethyl ester"), and all associated hazard pictograms[7][8].
-
-
Segregate Incompatibles: This waste stream must be kept separate from:
-
Strong Oxidizing Agents & Strong Bases: These are incompatible with esters[6].
-
Aqueous Waste: The imine functional group is susceptible to hydrolysis, which could alter the chemical nature of the waste and potentially generate new, uncharacterized byproducts.
-
-
Consolidate Waste:
Protocol 3.2: Management of Contaminated Materials
Any labware or materials that come into direct contact with the chemical are also considered hazardous waste.
-
Solid Waste: Disposable items such as contaminated pipette tips, gloves, and absorbent paper should be collected in a separate, clearly labeled solid hazardous waste container. For small quantities, these can be placed in a sealed, labeled bag within a fume hood before transfer to a larger solid waste drum[5].
-
Reusable Glassware: Glassware should be decontaminated by rinsing with a small amount of a suitable organic solvent (e.g., ethanol or acetone). The first rinse (rinsate) is considered hazardous and must be collected in the designated liquid hazardous waste container. Subsequent rinses can be managed according to standard laboratory procedures.
Protocol 3.3: Spill Management
Accidents can happen, and a prepared response is key to mitigating risk.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office[9].
-
Manage Small Spills (if trained to do so):
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or cat litter[5][11]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal[10].
-
Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
Storage and Final Disposal
The final steps involve safe temporary storage and transfer of custody to a licensed professional.
-
Satellite Accumulation Area (SAA): The sealed and labeled waste container should be stored in a designated SAA within or near the laboratory. This area must be under the control of the laboratory personnel and away from drains and ignition sources[7].
-
Arrange for Professional Collection: Do not dispose of this chemical down the drain or in regular trash[11][12]. Your institution is required to use a licensed hazardous waste disposal company for collection and final disposal, likely via high-temperature incineration[10][12][13]. Follow your institution's specific procedures for requesting a chemical waste pickup from your EHS or facilities management department[14].
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific rigor but also with the highest standards of safety and environmental responsibility.
References
-
Redox. (2018, September 11). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Details: Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, hydrochloride (1:1). Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
PubChem. (n.d.). Propanoic acid, 3-ethoxy-3-imino-, ethyl ester. Retrieved from [Link]
-
University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Beilstein Journals. (2014, March 13). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, March 13). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Republic Poly Polymall. (2017, May 29). Chemical Waste Management. YouTube. Retrieved from [Link]
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- 3. Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | C7H13NO3 | CID 75346 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
